REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2C=CC(O)=[C:10]([C:11]3C4C(=CC=CC=4)C=CC=3O)[C:4]2=[CH:3][CH:2]=1.CC(C)([O-])C.CC(C)([O-])C.CC(C)([O-:36])C.[La+3].[N+:39](C)([O-:41])=[O:40]>O1CCCC1>[CH:4]1([CH:10]([OH:36])[CH2:11][N+:39]([O-:41])=[O:40])[CH2:5][CH2:6][CH2:1][CH2:2][CH2:3]1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
159 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
|
Name
|
lanthanum tri-t-butoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.CC(C)([O-])C.CC(C)([O-])C.[La+3]
|
Name
|
|
Quantity
|
7.56 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cyclohexylaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
by stirring for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(C[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |